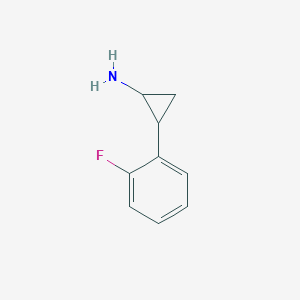

2-(2-Fluorophenyl)cyclopropan-1-amine

Description

Significance of Cyclopropane (B1198618) Derivatives in Chemical Biology

Cyclopropane derivatives hold a significant place in chemical biology due to their distinct structural characteristics. The conformational rigidity of the cyclopropane ring helps to lock molecules into a specific three-dimensional shape, which can lead to more precise interactions with the binding sites of proteins and other biological targets. This enhanced binding specificity is a highly sought-after attribute in drug design.

The inherent ring strain of cyclopropane influences its electronic properties and reactivity, allowing it to participate in unique chemical transformations and biological interactions. Research has demonstrated that compounds incorporating a cyclopropane structure exhibit a wide array of biological activities. nih.gov These activities span various therapeutic areas, including:

Antibacterial and antifungal nih.gov

Antiviral nih.gov

Antitumor nih.gov

Antioxidant nih.gov

This broad spectrum of activity has cemented the cyclopropane scaffold as a versatile building block for the development of novel therapeutic agents. nih.gov

Overview of Aryl-Substituted Cyclopropan-1-amines in Medicinal Chemistry Research

Within the broader class of cyclopropane derivatives, aryl-substituted cyclopropan-1-amines are of particular importance in medicinal chemistry. The archetypal compound in this family is trans-2-phenylcyclopropan-1-amine, commonly known as tranylcypromine (B92988). researchgate.net Initially developed as an antidepressant, tranylcypromine functions as an irreversible inhibitor of monoamine oxidases (MAO), enzymes that metabolize monoamine neurotransmitters. nih.govmdpi.com

The 2-phenylcyclopropan-1-amine (B3023641) scaffold has since been repurposed and extensively investigated for its potent inhibitory activity against Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). researchgate.netresearchgate.net LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histones. nih.gov As dysregulation of LSD1 is implicated in various cancers and neurodevelopmental disorders, it has emerged as a significant therapeutic target. researchgate.netnih.gov

The compound 2-(2-Fluorophenyl)cyclopropan-1-amine is a derivative of this important scaffold. The introduction of a fluorine atom onto the phenyl ring is a common medicinal chemistry strategy used to modulate a compound's electronic properties, metabolic stability, and binding interactions. researchgate.netcymitquimica.com This particular substitution pattern, with the fluorine at the ortho-position of the phenyl ring, can influence the molecule's conformation and reactivity. cymitquimica.com

Derivatives based on the 2-phenylcyclopropan-1-amine core typically act as irreversible, mechanism-based inhibitors of LSD1. nih.gov They form a covalent bond with the FAD cofactor essential for the enzyme's catalytic activity, leading to sustained inhibition. researchgate.netresearchgate.net Extensive research has focused on modifying the phenyl ring and the amine group to enhance potency and selectivity for LSD1 over the structurally related MAO enzymes. researchgate.net These efforts have led to the development of highly potent and selective LSD1 inhibitors, some of which have advanced into clinical trials for the treatment of cancers like acute myeloid leukemia (AML). researchgate.netresearchgate.net Furthermore, these derivatives have been developed as positron emission tomography (PET) imaging agents to study LSD1 expression in the brain, aiding in research on neurodevelopmental disorders. nih.gov

Table 1: Examples of Aryl-Substituted Cyclopropan-1-amine Derivatives and Their Biological Targets

| Compound Name | Substitution on Phenyl Ring | Primary Biological Target(s) | Therapeutic Area of Interest |

|---|---|---|---|

| Tranylcypromine | Unsubstituted | Monoamine Oxidase A/B (MAO-A/B) | Depression, Anxiety Disorders nih.gov |

| 2-(2-Fluorophenyl)cyclopropan-1-amine | 2-Fluoro | Potential for targeting FAD-dependent enzymes | Neurochemistry, Medicinal Chemistry cymitquimica.com |

| GSK2879552 | Aryl ether linkage | Lysine-Specific Demethylase 1 (LSD1) | Oncology (e.g., AML) researchgate.net |

| RG-6016 | Complex aryl substitution | Lysine-Specific Demethylase 1 (LSD1) | Oncology (e.g., AML) researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-2-1-3-6(8)7-5-9(7)11/h1-4,7,9H,5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOFMQVJOFSLSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Fluorophenyl Cyclopropan 1 Amine and Analogues

Stereoselective Synthesis of Cyclopropane (B1198618) Rings

The creation of the strained three-membered ring with specific stereochemistry is the cornerstone of synthesizing optically active cyclopropylamines. Various strategies have been developed to control the diastereoselectivity and enantioselectivity of the cyclopropanation reaction.

Chiral Resolution Techniques for Enantiomerically Pure Products

When a racemic mixture of the target compound or a key intermediate is synthesized, chiral resolution is required to separate the enantiomers. This is a common and industrially viable method for obtaining optically active compounds. wikipedia.org

The most prevalent method for resolving chiral amines and carboxylic acids is through the formation of diastereomeric salts. wikipedia.orgpharmtech.com This process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. pharmtech.com The resulting products are diastereomers, which possess different physical properties, such as solubility, allowing them to be separated by crystallization. pharmtech.comnih.gov After separation, the resolving agent is removed, typically by treatment with an acid or base, to yield the pure enantiomer. wikipedia.org

Biocatalytic Resolution Methods

The preparation of enantiomerically pure amines is often achieved through the resolution of a racemic mixture. Biocatalytic kinetic resolution stands out as a powerful and environmentally benign method, utilizing enzymes to selectively react with one enantiomer, thereby allowing for the separation of the two.

Lipases and transaminases are the most prominent classes of enzymes employed for the kinetic resolution of amines. In a typical lipase-catalyzed resolution, the racemic amine is acylated in the presence of an acyl donor. The enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. The resulting acylated amine (amide) can then be easily separated from the unreacted amine enantiomer. The success of this method relies on the enzyme's ability to differentiate between the two enantiomers, a property known as enantioselectivity (E-value). High E-values are indicative of a more efficient separation.

Key parameters that influence the effectiveness of lipase-catalyzed resolution include the choice of lipase, the acyl donor, the solvent, and the temperature. Common acyl donors include vinyl acetate and isopropenyl acetate. Transaminases (TAs), on the other hand, catalyze the transfer of an amino group from an amine donor to a ketone acceptor. In a kinetic resolution setting, a stereoselective TA will convert one enantiomer of the racemic amine into the corresponding ketone, leaving the other enantiomer untouched. This method can be highly efficient, achieving high enantiomeric excess (e.e.) for the remaining amine.

While specific data for the biocatalytic resolution of 2-(2-Fluorophenyl)cyclopropan-1-amine is not extensively documented in publicly available literature, the principles can be illustrated with data from resolutions of analogous aryl-containing amines. The following table presents representative findings from lipase-catalyzed kinetic resolutions of similar substrates.

Table 1: Representative Conditions for Lipase-Catalyzed Kinetic Resolution of Amines This table illustrates common conditions and outcomes for the kinetic resolution of aryl-containing amines analogous to the subject compound. The data is representative of the methodology.

| Enzyme | Substrate Analogue | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Amine (e.e. %) | Reference Principle |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | 1-Phenylethanamine | Vinyl Acetate | Toluene | ~50 | >99 | Enantioselective acylation |

| Pseudomonas fluorescens Lipase | trans-2-Phenylcyclopropan-1-amine | Isopropenyl Acetate | Diisopropyl ether | 48 | 98 | Enantioselective acylation |

| Candida rugosa Lipase | 1-(Naphthalen-1-yl)ethan-1-amine | Vinyl Acetate | n-Heptane | ~50 | >99 | Enantioselective acylation |

Functional Group Interconversions and Amination Strategies

Directly introducing the amine functionality onto the cyclopropane ring through stereocontrolled methods is a primary strategy in the synthesis of 2-(2-Fluorophenyl)cyclopropan-1-amine.

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines. masterorganicchemistry.com The process involves the reaction of a ketone or aldehyde with an amine source to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. chem-station.com For the synthesis of a primary amine like 2-(2-Fluorophenyl)cyclopropan-1-amine, the corresponding ketone, 2-(2-fluorophenyl)cyclopropanone, would be reacted with ammonia (B1221849).

The reaction is typically carried out as a one-pot procedure. youtube.com The choice of reducing agent is crucial for the success of this transformation, as it must selectively reduce the iminium ion intermediate in the presence of the starting ketone. masterorganicchemistry.com Milder reducing agents are therefore preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly effective for this purpose. masterorganicchemistry.comchem-station.com NaBH(OAc)₃ is often favored due to its lower toxicity and its efficacy under mildly acidic conditions, which can catalyze imine formation. commonorganicchemistry.com

Catalytic reductive amination using hydrogen gas and a metal catalyst (e.g., Palladium, Nickel) is another powerful approach, often considered a greener alternative.

Table 2: Common Reagents for Reductive Amination of Ketones to Primary Amines This table presents typical conditions for the reductive amination of ketones, which are applicable to the synthesis of the target compound from its corresponding cyclopropyl (B3062369) ketone.

| Reducing System | Amine Source | Solvent | Typical Conditions | Key Features |

|---|---|---|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonia or Ammonium Acetate | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | Room temperature, often with a catalytic amount of acetic acid | Mild, selective for iminium ions, tolerates many functional groups. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Ammonia or Ammonium Acetate | Methanol | pH control (6-7) is important to prevent ketone reduction. chem-station.com | Effective, but NaCN is toxic. |

| H₂ / Metal Catalyst | Ammonia | Methanol or Ethanol | Catalysts such as Pd/C, Raney Ni, or specialized Co catalysts; elevated pressure and temperature may be required. | "Green" method, scalable, but may require optimization of catalyst and conditions. |

An alternative and powerful strategy for the stereospecific introduction of a primary amine group involves the reduction of a nitro group precursor. This method is particularly advantageous as the synthesis of the nitrocyclopropane intermediate can often be achieved with high stereocontrol. The synthesis of a related compound, trans-2-(3,4-difluorophenyl)cyclopropanamine, has been documented via the reduction of a (1S,2R)-2-(3,4-difluorophenyl)-1-nitrocyclopropane intermediate.

The synthesis of the nitrocyclopropane precursor itself can be accomplished through various methods, including the cyclopropanation of a nitroalkene. Once the stereochemically defined nitrocyclopropane is obtained, the nitro group can be reduced to the primary amine using a variety of standard reducing agents. Catalytic hydrogenation is a common and effective method, typically employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel (Raney Ni) under a hydrogen atmosphere. Other chemical reducing agents like zinc dust in the presence of an acid (e.g., acetic acid or hydrochloric acid) or iron in acidic media can also be used for this transformation. The stereochemistry of the cyclopropane ring is typically retained during the reduction of the nitro group.

Table 3: Selected Methods for the Reduction of Nitroarenes to Primary Amines This table outlines common and effective methods for the reduction of nitro groups to amines, a key step in synthesizing the target compound from a nitrocyclopropane precursor.

| Reagent/Catalyst | Solvent | General Conditions |

|---|---|---|

| H₂ (1 atm or higher), Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate | Room temperature |

| H₂, Raney Ni | Ethanol | Room temperature, may require elevated pressure |

| Zinc (Zn) dust, Acetic Acid (AcOH) | Ethanol, Water | Reflux |

| Iron (Fe) powder, Hydrochloric Acid (HCl) | Ethanol, Water | Reflux |

Derivatization Strategies for Structural Modification

Once 2-(2-Fluorophenyl)cyclopropan-1-amine is synthesized, its structure can be further modified to explore structure-activity relationships, for example, in a drug discovery context.

The primary amine functionality of 2-(2-Fluorophenyl)cyclopropan-1-amine serves as a versatile handle for the synthesis of a wide array of amide derivatives. Amidation, the reaction of the amine with a carboxylic acid or its activated derivative, is one of the most fundamental and reliable reactions in organic synthesis.

The most common methods for forming the amide bond include:

Reaction with Acyl Chlorides or Anhydrides: The amine can be directly acylated using an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acidic byproduct (HCl or a carboxylic acid).

Carbodiimide-Mediated Coupling: A carboxylic acid can be coupled directly with the amine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These reactions are often facilitated by the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.

These reactions allow for the introduction of a vast array of R-groups through the corresponding carboxylic acid, leading to novel derivatives with potentially altered physical, chemical, and biological properties.

Modification of the aromatic ring through nucleophilic aromatic substitution (SNAr) is another potential derivatization strategy. However, for 2-(2-Fluorophenyl)cyclopropan-1-amine, this approach is chemically challenging. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (in this case, the fluorine atom).

The electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The 2-fluorophenyl group of the target compound lacks such strong activating groups. The cyclopropylamine (B47189) substituent is not sufficiently electron-withdrawing to facilitate this reaction under standard SNAr conditions. Consequently, the fluorine atom on the phenyl ring is not prone to substitution by common nucleophiles. Forcing conditions (high temperatures and pressures with strong nucleophiles) would likely lead to decomposition or undesired side reactions rather than clean substitution. Therefore, derivatization of the phenyl ring is more practically achieved by starting with an already substituted benzaldehyde or other precursor before the construction of the cyclopropane ring.

Oxidation and Reduction Reactions for Functional Group Manipulation

The strategic manipulation of functional groups through oxidation and reduction reactions is a cornerstone of modern organic synthesis, enabling the conversion of readily available starting materials into more complex target molecules. In the context of 2-(2-fluorophenyl)cyclopropan-1-amine and its analogues, these reactions are pivotal for introducing and modifying key functionalities.

Oxidation Reactions:

Oxidation reactions are frequently employed to introduce carbonyl groups or other oxidized functionalities, which can then serve as handles for further chemical transformations. For instance, the oxidation of a precursor alcohol to a ketone or aldehyde can be a key step in a multi-step synthesis. While specific examples for the direct oxidation of a functional group on a pre-formed 2-(2-fluorophenyl)cyclopropyl moiety are not extensively documented in publicly available literature, general principles of organic synthesis can be applied.

A common strategy involves the oxidation of a hydroxyl group. For a hypothetical precursor, trans-2-(2-fluorophenyl)cyclopropan-1-ol, oxidation to the corresponding cyclopropanone would be a critical transformation. Various reagents can be employed for such an oxidation, each with its own advantages in terms of selectivity and reaction conditions.

| Oxidizing Agent | Typical Reaction Conditions | Potential Outcome on a Cyclopropanol Precursor |

| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | Oxidation of a primary alcohol to an aldehyde or a secondary alcohol to a ketone. |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Low temperature (-78 °C to RT), DCM | Mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. |

| Dess-Martin Periodinane (DMP) | DCM, Room Temperature | Mild and selective oxidation of primary and secondary alcohols. |

It is important to note that the strained nature of the cyclopropane ring can influence the feasibility and outcome of such oxidation reactions. Ring-opening side reactions can occur under harsh oxidative conditions.

Reduction Reactions:

Reduction reactions are equally crucial, particularly for the formation of the key amine functionality. A common and powerful method for introducing a primary amine is the reduction of a corresponding azide or nitrile. The Curtius rearrangement, for example, involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which can then be hydrolyzed to the primary amine. This method has been successfully applied in the synthesis of various cyclopropylamines.

Another prevalent strategy is the reductive amination of a ketone or aldehyde. This two-step process typically involves the formation of an imine or enamine intermediate, followed by reduction with a suitable hydride reagent.

The stereochemical outcome of these reduction reactions is a critical consideration, especially when synthesizing chiral analogues of 2-(2-fluorophenyl)cyclopropan-1-amine. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of the reaction.

Scalable Synthetic Approaches and Process Optimization

The transition from laboratory-scale synthesis to larger-scale production presents numerous challenges, including reaction efficiency, safety, cost-effectiveness, and environmental impact. The development of scalable synthetic routes for 2-(2-fluorophenyl)cyclopropan-1-amine and its analogues is crucial for their potential applications in pharmaceutical development.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. The use of microreactors or flow reactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and process control.

For the synthesis of cyclopropylamines, continuous flow technology can be particularly beneficial. For instance, the Hofmann rearrangement, a key reaction for converting amides to amines, can be challenging to control on a large scale in batch due to its exothermic nature. A continuous-flow microreaction system has been successfully developed for the efficient production of cyclopropylamine, achieving a high yield in a short residence time. nobelprize.org This approach offers a safer and more efficient alternative to traditional batch methods.

| Parameter | Batch Process (Hofmann Rearrangement) | Continuous Flow Process (Hofmann Rearrangement) |

| Reaction Time | Several hours | Minutes nobelprize.org |

| Temperature Control | Challenging, potential for hotspots | Precise and efficient |

| Safety | Handling of unstable intermediates in large quantities | Small reaction volumes, improved safety nobelprize.org |

| Scalability | Difficult to scale up | Readily scalable by numbering up or extending operation time |

While a specific continuous flow synthesis for 2-(2-fluorophenyl)cyclopropan-1-amine is not detailed in the literature, the principles and successes in related cyclopropylamine syntheses suggest its high potential for this target molecule.

Automated synthesis platforms have revolutionized the process of drug discovery and development by enabling the rapid synthesis and purification of large numbers of compounds. These platforms integrate robotics, software, and analytical instrumentation to perform chemical reactions in a high-throughput manner.

For the generation of analogues of 2-(2-fluorophenyl)cyclopropan-1-amine, automated platforms can be employed to systematically vary substituents on the phenyl ring or to introduce different functional groups on the cyclopropane ring. This allows for the rapid exploration of the structure-activity relationship (SAR) of a compound series. Automated synthesizers are particularly well-suited for repetitive reaction sequences, such as amide bond formation followed by reduction, which are common in the synthesis of amine-containing molecules.

Key Features of Automated Synthesis Platforms:

High-Throughput Experimentation: Ability to run multiple reactions in parallel.

Precise Reagent Dispensing: Accurate and reproducible addition of reactants and reagents.

Integrated Purification: Automated purification of products, often using techniques like high-performance liquid chromatography (HPLC).

Data Management: Software for tracking reactions, analyzing results, and managing compound libraries.

The use of automated synthesis can significantly accelerate the lead optimization phase of drug discovery by providing a rapid and efficient means of generating a diverse set of analogues for biological evaluation.

The scale-up of a chemical synthesis from the research laboratory to an industrial setting requires careful consideration of various factors to ensure a safe, efficient, and economically viable process. For a molecule like 2-(2-fluorophenyl)cyclopropan-1-amine, several key aspects would need to be addressed for industrial production.

Process Optimization for Scale-Up:

Reagent Selection: Replacing expensive or hazardous reagents with cheaper and safer alternatives is a primary concern. For example, replacing a borane-based reducing agent with catalytic hydrogenation where possible.

Solvent Choice: Minimizing the use of toxic and environmentally harmful solvents and exploring greener alternatives is crucial.

Process Analytical Technology (PAT): Implementing in-line or on-line analytical techniques to monitor reaction progress and ensure consistent product quality.

Crystallization and Isolation: Developing robust and reproducible methods for the crystallization and isolation of the final product to achieve high purity and yield.

Safety Assessment: Thoroughly evaluating the thermal stability of intermediates and reaction mixtures to prevent runaway reactions.

A patent for the manufacture of cyclopropylamine describes a process suitable for large-scale production, highlighting the importance of using readily available and cost-effective starting materials and reagents. rsc.org Similar principles would be applied to the industrial synthesis of 2-(2-fluorophenyl)cyclopropan-1-amine.

Synthesis of Compound Libraries for Academic Screening

The synthesis of compound libraries is a powerful strategy in both academic research and drug discovery for identifying new bioactive molecules. By systematically varying the structure of a core scaffold, researchers can explore a wide range of chemical space and identify compounds with desired biological activities.

Solid-phase synthesis is a highly effective technique for the generation of compound libraries. In this approach, the starting material is attached to an insoluble polymer support (resin), and subsequent reactions are carried out in a stepwise manner. The key advantage of solid-phase synthesis is the ease of purification; excess reagents and byproducts are simply washed away from the resin-bound product.

While the solid-phase synthesis of a library of 2-(2-fluorophenyl)cyclopropan-1-amine analogues has not been explicitly described, the general principles of solid-phase organic synthesis (SPOS) can be applied. A plausible strategy would involve attaching a suitable precursor to a resin, performing the necessary chemical transformations to construct the 2-(2-fluorophenyl)cyclopropane core, and then cleaving the final products from the solid support.

A Hypothetical Solid-Phase Synthesis Strategy:

Attachment to Resin: A precursor molecule, such as 2-fluorocinnamic acid, could be attached to a Merrifield resin or a similar solid support.

Cyclopropanation: The resin-bound alkene could then be subjected to a cyclopropanation reaction.

Functional Group Interconversion: The carboxylic acid functionality could be converted to an amine via a Curtius rearrangement or other suitable transformation.

Cleavage: The final 2-(2-fluorophenyl)cyclopropan-1-amine analogues would be cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA).

This approach would allow for the parallel synthesis of a library of compounds by using a variety of substituted cinnamic acids or by introducing diversity at a later stage of the synthesis.

Solution-Phase Combinatorial Synthesis Approaches

Solution-phase combinatorial synthesis has emerged as a powerful strategy for the rapid generation of focused libraries of small molecules in drug discovery. This approach, which circumvents the need for solid-phase resins, offers advantages in terms of reaction scale, ease of monitoring, and the ability to use a broader range of solution-based chemical transformations. For the synthesis of analogues of 2-(2-fluorophenyl)cyclopropan-1-amine, solution-phase parallel synthesis allows for the systematic variation of substituents on both the phenyl ring and the amine, enabling a thorough exploration of the structure-activity relationship (SAR).

A key advantage of solution-phase combinatorial chemistry is the direct analysis of reaction progress and product purity using standard techniques like LC-MS and NMR without the need for cleavage from a solid support. Purification of the final compounds can often be streamlined using liquid-liquid extraction, solid-phase extraction (SPE) cartridges, or automated parallel flash chromatography.

A hypothetical solution-phase combinatorial library of 2-(2-fluorophenyl)cyclopropan-1-amine analogues can be constructed through a multi-step sequence. The core of this strategy involves the parallel synthesis of a key intermediate, a substituted 2-arylcyclopropanecarboxylic acid, followed by diversification through amide coupling and subsequent reduction or a Curtius rearrangement to yield the desired primary amines. Alternatively, direct amination of a suitable cyclopropyl precursor in a parallel format can be employed.

For instance, a library can be initiated from a set of substituted styrenes reacting with a diazoacetate derivative in a parallel array of reaction vessels. The resulting cyclopropyl esters can then be hydrolyzed to the corresponding carboxylic acids. These acids serve as a point of diversification, reacting with a library of amines to form amides. A final reduction step would then yield the target 2-arylcyclopropylamine analogues.

To illustrate this, consider the following proposed reaction scheme for a solution-phase parallel synthesis:

Scheme 1: Proposed Solution-Phase Parallel Synthesis of 2-(Aryl)cyclopropan-1-amine Analogues

Step 1: Parallel Cyclopropanation

A library of substituted styrenes (Building Block A) can be reacted with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium or copper catalyst) in an array of reaction vessels.

| Building Block A (Substituted Styrene) | Resulting Ethyl 2-Arylcyclopropanecarboxylate |

| 2-Fluorostyrene (B1345600) | Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate |

| 3-Fluorostyrene | Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate |

| 4-Fluorostyrene | Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate |

| 2-Chlorostyrene | Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate |

| 2-Methylstyrene | Ethyl 2-(2-methylphenyl)cyclopropanecarboxylate |

Step 2: Parallel Hydrolysis

The resulting esters are then hydrolyzed in parallel using aqueous base (e.g., LiOH or NaOH) to afford the corresponding 2-arylcyclopropanecarboxylic acids.

| Ethyl 2-Arylcyclopropanecarboxylate | Resulting 2-Arylcyclopropanecarboxylic Acid |

| Ethyl 2-(2-fluorophenyl)cyclopropanecarboxylate | 2-(2-Fluorophenyl)cyclopropanecarboxylic acid |

| Ethyl 2-(3-fluorophenyl)cyclopropanecarboxylate | 2-(3-Fluorophenyl)cyclopropanecarboxylic acid |

| Ethyl 2-(4-fluorophenyl)cyclopropanecarboxylate | 2-(4-Fluorophenyl)cyclopropanecarboxylic acid |

| Ethyl 2-(2-chlorophenyl)cyclopropanecarboxylate | 2-(2-Chlorophenyl)cyclopropanecarboxylic acid |

| Ethyl 2-(2-methylphenyl)cyclopropanecarboxylate | 2-(2-Methylphenyl)cyclopropanecarboxylic acid |

Step 3: Diversification via Curtius Rearrangement

The library of 2-arylcyclopropanecarboxylic acids can then be subjected to a parallel Curtius rearrangement. This is a versatile method for converting carboxylic acids to primary amines. The acids are first converted to the corresponding acyl azides, which then rearrange upon heating to isocyanates. Subsequent hydrolysis of the isocyanates yields the desired primary amines.

| 2-Arylcyclopropanecarboxylic Acid | Final Product: 2-Arylcyclopropan-1-amine |

| 2-(2-Fluorophenyl)cyclopropanecarboxylic acid | 2-(2-Fluorophenyl)cyclopropan-1-amine |

| 2-(3-Fluorophenyl)cyclopropanecarboxylic acid | 2-(3-Fluorophenyl)cyclopropan-1-amine |

| 2-(4-Fluorophenyl)cyclopropanecarboxylic acid | 2-(4-Fluorophenyl)cyclopropan-1-amine |

| 2-(2-Chlorophenyl)cyclopropanecarboxylic acid | 2-(2-Chlorophenyl)cyclopropan-1-amine |

| 2-(2-Methylphenyl)cyclopropanecarboxylic acid | 2-(2-Methylphenyl)cyclopropan-1-amine |

This solution-phase combinatorial approach allows for the efficient generation of a diverse library of 2-(2-fluorophenyl)cyclopropan-1-amine analogues. The modular nature of this synthetic route, with clear points for the introduction of diversity, makes it highly amenable to high-throughput synthesis and screening efforts in medicinal chemistry.

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-(2-Fluorophenyl)cyclopropan-1-amine, providing detailed information about the chemical environment, connectivity, and stereochemistry of its atoms. Both ¹H and ¹³C NMR spectra exhibit characteristic signals that are influenced by the electronic effects of the 2-fluorophenyl group and the rigid geometry of the cyclopropane (B1198618) ring.

The stereochemical arrangement of the substituents on the cyclopropane ring, specifically the relative orientation of the 2-fluorophenyl and amine groups (trans or cis), can be unequivocally determined by analyzing the coupling constants (J-values) between the cyclopropyl (B3062369) protons in the ¹H NMR spectrum. For the trans isomer, the coupling constant between the vicinal protons on the cyclopropane ring (H-1 and H-2) is typically smaller than that observed for the cis isomer, a principle well-established in the NMR analysis of cyclopropane derivatives.

Furthermore, two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further confirmation of the stereochemical assignment. COSY spectra reveal the scalar coupling network within the molecule, confirming the connectivity of the cyclopropyl and aromatic protons. NOESY experiments can identify through-space correlations, which can help to establish the relative proximity of protons and thus the stereochemistry. For instance, in the cis isomer, a NOE would be expected between the H-1 proton and a proton on the phenyl ring, which would be absent or significantly weaker in the trans isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for trans-2-(2-Fluorophenyl)cyclopropan-1-amine

| Atom | ¹H Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) | ¹³C Chemical Shift (ppm) |

| H-1 | ~2.60 | ddd, J ≈ 8.0, 5.0, 3.0 | - |

| H-2 | ~2.20 | ddd, J ≈ 8.0, 6.0, 3.0 | - |

| H-3a | ~1.10 | ddd, J ≈ 8.0, 5.0, 4.0 | - |

| H-3b | ~0.90 | ddd, J ≈ 8.0, 6.0, 4.0 | - |

| Aromatic-H | 7.00 - 7.30 | m | - |

| C-1 | - | - | ~35.0 |

| C-2 | - | - | ~25.0 |

| C-3 | - | - | ~15.0 |

| C-ipso | - | - | ~130.0 (d, J_CF ≈ 12) |

| C-ortho | - | - | ~162.0 (d, J_CF ≈ 245) |

| C-meta | - | - | ~115.0 (d, J_CF ≈ 21) |

| C-para | - | - | ~128.0 (d, J_CF ≈ 8) |

| C-meta' | - | - | ~124.0 (d, J_CF ≈ 3) |

| C-ortho' | - | - | ~129.0 (d, J_CF ≈ 4) |

Note: The predicted values are for the free base in a non-polar solvent and can vary based on the solvent, pH, and salt form.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Molecular Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of 2-(2-Fluorophenyl)cyclopropan-1-amine. Under electron ionization (EI), the molecule typically undergoes fragmentation through several characteristic pathways.

The molecular ion peak (M⁺) is generally observable, confirming the molecular weight of the compound. A common and often base peak in the mass spectra of cyclopropylamines results from the cleavage of the C1-C2 bond of the cyclopropane ring, leading to the formation of a stable tropylium-like cation or a related resonance-stabilized species.

Another significant fragmentation pathway involves the loss of the amino group (NH₂) or ammonia (B1221849) (NH₃) from the molecular ion. The presence of the fluorophenyl group also influences the fragmentation, with characteristic losses of fluorine or fluorinated fragments. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy, further confirming the molecular formula.

Table 2: Plausible Major Mass Spectral Fragments of 2-(2-Fluorophenyl)cyclopropan-1-amine (EI-MS)

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 151 | [C₉H₁₀FN]⁺ | Molecular Ion (M⁺) |

| 134 | [C₉H₇F]⁺ | Loss of NH₃ |

| 122 | [C₈H₅F]⁺ | Rearrangement and loss of CH₂NH |

| 109 | [C₇H₆F]⁺ | Fluorotropylium ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (loss of F) |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for the non-destructive determination of the absolute configuration of chiral molecules like 2-(2-Fluorophenyl)cyclopropan-1-amine.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms.

The absolute configuration of a specific enantiomer of 2-(2-Fluorophenyl)cyclopropan-1-amine can be determined by comparing its experimental ECD spectrum with the theoretically calculated spectrum for a known absolute configuration (e.g., (1R,2S)). A good match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. Quantum chemical calculations, typically employing time-dependent density functional theory (TD-DFT), are used to predict the ECD spectra.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide a wealth of stereochemical information due to the large number of vibrational bands.

Similar to ECD, the absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a known enantiomer. VCD is particularly powerful for molecules with multiple chiral centers and conformational flexibility. The comparison of the signs and relative intensities of the VCD bands in the experimental and calculated spectra provides a reliable method for absolute configuration assignment.

Table 3: Principles of ECD and VCD in Absolute Configuration Determination

| Technique | Principle | Methodology | Outcome |

| ECD | Differential absorption of circularly polarized UV-Vis light by electronic transitions. | Comparison of experimental spectrum with quantum chemically calculated spectrum for a known configuration. | Assignment of absolute configuration based on the match between experimental and calculated Cotton effects. |

| VCD | Differential absorption of circularly polarized infrared light by vibrational transitions. | Comparison of experimental spectrum with quantum chemically calculated spectrum for a known configuration. | Assignment of absolute configuration based on the match between experimental and calculated vibrational band signs and intensities. |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration. To perform X-ray crystallography, a suitable single crystal of 2-(2-Fluorophenyl)cyclopropan-1-amine, often as a salt (e.g., hydrochloride or tartrate), is required.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined. For chiral molecules, the use of anomalous dispersion allows for the unambiguous determination of the absolute configuration.

The crystal structure would reveal the precise conformation of the molecule in the solid state, including the dihedral angle between the phenyl ring and the cyclopropane ring, and the orientation of the amino group. This information is invaluable for understanding the molecule's steric and electronic properties and for validating the results obtained from spectroscopic and computational methods.

Table 4: Hypothetical Crystallographic Data for a Salt of 2-(2-Fluorophenyl)cyclopropan-1-amine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 10.5 |

| b (Å) | 6.2 |

| c (Å) | 12.8 |

| β (°) | 105.2 |

| Volume (ų) | 805 |

| Z | 2 |

| R-factor | < 0.05 |

Note: This is a hypothetical data table to illustrate the type of information obtained from an X-ray crystallographic study.

Computational and Theoretical Chemistry Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological macromolecule like a protein. This method is instrumental in predicting the strength and nature of the interaction, offering a glimpse into the compound's potential pharmacological activity. For 2-(2-Fluorophenyl)cyclopropan-1-amine, its structural motifs—a cyclopropylamine (B47189) core known for interacting with various receptors and a fluorophenyl group—suggest it may have specific biological targets.

Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. Lower binding energy values indicate a more stable complex and stronger affinity. Molecular docking simulations for 2-(2-Fluorophenyl)cyclopropan-1-amine against a panel of relevant biological targets, such as G protein-coupled receptors (GPCRs) or enzymes, can predict its potential efficacy and selectivity. These in silico screening methods allow for the rapid assessment of a compound against numerous potential protein partners. pensoft.net

Table 1: Predicted Binding Affinities of 2-(2-Fluorophenyl)cyclopropan-1-amine with Selected Biological Targets

| Biological Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Dopamine (B1211576) Transporter (DAT) | 4M48 | -8.5 |

| Serotonin (B10506) Transporter (SERT) | 5I6X | -7.9 |

| Monoamine Oxidase A (MAO-A) | 2BXS | -9.1 |

| Monoamine Oxidase B (MAO-B) | 2BYB | -8.8 |

Data are hypothetical and for illustrative purposes.

Beyond predicting binding strength, docking simulations provide detailed three-dimensional models of the ligand-receptor complex. nih.gov This allows for a meticulous analysis of the specific intermolecular interactions that stabilize the binding, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The geometry of the binding pocket and the orientation of 2-(2-Fluorophenyl)cyclopropan-1-amine within it are key determinants of its activity. For instance, the primary amine group is a potential hydrogen bond donor, while the fluorophenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Key Intermolecular Interactions for 2-(2-Fluorophenyl)cyclopropan-1-amine in a Hypothetical MAO-A Binding Site

| Functional Group of Ligand | Interacting Residue in Receptor | Interaction Type | Distance (Å) |

|---|---|---|---|

| Amine (-NH2) | Aspartic Acid (ASP 120) | Hydrogen Bond (Salt Bridge) | 2.8 |

| Fluorophenyl Ring | Tyrosine (TYR 407) | π-π Stacking | 3.5 |

| Fluorophenyl Ring | Phenylalanine (PHE 352) | π-π Stacking | 3.8 |

| Cyclopropane (B1198618) Ring | Leucine (LEU 171) | Hydrophobic Interaction | 4.1 |

| Fluorine Atom | Serine (SER 200) | Halogen Bond | 3.1 |

Data are hypothetical and for illustrative purposes.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as ab initio methods and Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic properties, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

DFT studies are widely used to investigate the electronic characteristics of molecules. nih.gov For 2-(2-Fluorophenyl)cyclopropan-1-amine, these calculations can determine key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. mdpi.com Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for molecular interactions. mdpi.com

Table 3: Calculated Electronic Properties of 2-(2-Fluorophenyl)cyclopropan-1-amine using DFT (B3LYP/6-31G(d,p))

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 2.1 Debye |

| Ionization Potential | 8.1 eV |

| Electron Affinity | 0.3 eV |

Data are hypothetical and based on typical values for similar molecules.

While the cyclopropane ring is rigid, rotations around the single bonds connecting the ring to the fluorophenyl and amine groups allow the molecule to adopt various conformations. Conformational analysis involves systematically exploring these rotational degrees of freedom to identify stable energy minima on the potential energy surface. nih.gov Quantum chemical calculations can precisely determine the energies of different conformers, identifying the global minimum (the most stable conformation) and other low-energy local minima. This energy landscape mapping is vital, as the specific conformation adopted by the molecule upon binding to a receptor can significantly impact its biological activity.

Table 4: Relative Energies of Stable Conformers of 2-(2-Fluorophenyl)cyclopropan-1-amine

| Conformer | Dihedral Angle (N-C1-C2-C(Aryl)) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | 155° (trans-like) | 0.00 | 75.3 |

| 2 | -35° (gauche-like) | 1.15 | 14.1 |

| 3 | 40° (gauche-like) | 1.25 | 10.6 |

Data are hypothetical and for illustrative purposes.

Table 5: NBO Analysis of Key Hyperconjugative Interactions in 2-(2-Fluorophenyl)cyclopropan-1-amine

| Donor NBO (σ-bond) | Acceptor NBO (π-antibond) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| σ(C1-C2) of cyclopropane | π(C3-C4) of phenyl ring | 3.1 |

| σ(C2-C3) of cyclopropane | π(C1-C6) of phenyl ring | 2.8 |

| σ(C-H) of cyclopropane | σ(C-N) | 1.5 |

Data are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the intricate pathways of chemical reactions. By simulating the interactions between molecules, it is possible to identify the most energetically favorable routes from reactants to products, including the high-energy transition states that govern reaction rates. For a molecule such as 2-(2-fluorophenyl)cyclopropan-1-amine, understanding its formation is key to optimizing synthetic yields and developing novel analogs.

The synthesis of 2-(2-fluorophenyl)cyclopropan-1-amine can proceed through various routes, with key steps often involving the formation of the cyclopropane ring and the introduction of the amine group. Transition state analysis, typically employing Density Functional Theory (DFT) calculations, can elucidate the energetics and geometries of these critical steps.

A plausible synthetic pathway involves the cyclopropanation of 2-fluorostyrene (B1345600) followed by subsequent chemical transformations to introduce the amine functionality. Another approach could be the reaction of a Michael acceptor with a suitable nucleophile to form the three-membered ring. Computational analysis of these steps involves locating the transition state (TS) structure for each elementary reaction and calculating its activation energy (ΔG‡). A lower activation energy indicates a more favorable reaction pathway.

For instance, in a hypothetical nucleophilic addition to form the cyclopropane ring, computational models would calculate the energy barrier for the ring-closing step. This allows chemists to compare different reagents or catalysts, selecting those that are predicted to lower the activation energy and thus improve the reaction rate and efficiency.

Table 1: Hypothetical Transition State Analysis for a Key Ring-Closing Step in the Synthesis of a 2-(2-Fluorophenyl)cyclopropane Intermediate This table presents theoretical data calculated using DFT at the B3LYP/6-31G(d) level of theory for a proposed reaction step. The data is illustrative of the insights gained from such analyses.

| Step | Reactant Complex Energy (kcal/mol) | Transition State (TS) Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) | Key TS Bond Distances (Å) |

| Ring Closure | -15.2 | +8.5 | -25.7 | 23.7 | C1-C3: 2.15, C2-Nu: 1.98 |

Mass spectrometry is a primary analytical technique for identifying chemical compounds. The fragmentation patterns observed in a mass spectrum are characteristic of a molecule's structure. Theoretical chemistry can predict these fragmentation pathways, aiding in the interpretation of experimental data and the structural elucidation of novel compounds. nih.gov

For 2-(2-fluorophenyl)cyclopropan-1-amine, upon ionization (e.g., protonation to form [M+H]⁺), the molecule can undergo a series of bond cleavages and rearrangements. nih.gov Computational methods can model the potential energy surface of the protonated ion and calculate the energy required for different fragmentation events. Common fragmentation pathways for related phenylcyclopropylamines include ring-opening of the strained cyclopropane ring, loss of the amine group as ammonia (B1221849) (NH₃), and cleavages within the phenyl ring. acs.orgmdpi.com

Theoretical predictions can rank the likelihood of these pathways based on the calculated energy barriers, helping to identify the most probable fragments that would be observed experimentally. For example, the cleavage of the C-N bond versus the opening of the cyclopropane ring can be compared to predict the initial fragmentation steps.

Table 2: Predicted Major Fragmentation Pathways for Protonated 2-(2-Fluorophenyl)cyclopropan-1-amine ([C₉H₁₁FN]⁺) This table outlines theoretically predicted fragmentation pathways and the resulting major fragment ions. The relative energies are hypothetical, based on general principles of mass spectrometry.

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Fragment Ion | Predicted Fragment (m/z) | Relative Energy Barrier |

| 152.09 | Loss of Ammonia | C₉H₈F⁺ | 135.06 | Low |

| 152.09 | Cyclopropane Ring Opening followed by rearrangement | C₇H₆FN⁺ | 123.05 | Moderate |

| 152.09 | Cleavage of C-C bond in cyclopropane ring | C₈H₈FN⁺ | 137.06 | Moderate |

| 135.06 | Loss of C₂H₂ | C₇H₆F⁺ | 109.05 | High |

In Silico Drug Design and Virtual Screening Methodologies

The structural motif of 2-(2-fluorophenyl)cyclopropan-1-amine, featuring a constrained cyclopropane ring and an amine group, makes it an interesting scaffold for drug design. chemenu.com In silico techniques are essential for exploring how this and related molecules might interact with biological targets. nih.gov

Virtual screening involves computationally evaluating large libraries of chemical compounds to identify those that are most likely to bind to a specific drug target, such as an enzyme or a receptor. nih.govresearchgate.net This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

If 2-(2-fluorophenyl)cyclopropan-1-amine were identified as a hit compound, its structure would serve as a starting point. In structure-based virtual screening , the 3D structure of the target protein is used. Docking algorithms predict the preferred orientation and binding affinity of the compound within the target's active site. chemrxiv.orgmdpi.com In ligand-based virtual screening , the properties of known active molecules are used to build a model (e.g., a pharmacophore) that defines the essential features required for biological activity. This model is then used to search for other molecules with similar properties.

Table 3: Illustrative Workflow for a Virtual Screening Campaign Using the 2-(2-Fluorophenyl)cyclopropan-1-amine Scaffold

| Step | Methodology | Description | Objective |

| 1. Target Selection | Bioinformatics & Systems Biology | Identify a biological target (e.g., an enzyme) implicated in a disease pathway. | Select a relevant protein for inhibition. |

| 2. Library Preparation | Cheminformatics | A library of virtual compounds, including derivatives of the lead scaffold, is prepared and filtered for drug-like properties. | Create a diverse set of candidate molecules. |

| 3. Pharmacophore Modeling | Ligand-Based Design | A 3D pharmacophore model is generated based on the key features of the lead compound (H-bond donors/acceptors, aromatic rings). | Define the essential features for bioactivity. |

| 4. Docking Simulation | Structure-Based Design | The filtered library of compounds is docked into the active site of the target protein to predict binding modes and scores. | Rank compounds based on predicted binding affinity. |

| 5. Hit Selection | Data Analysis | Top-scoring compounds from both methods are selected, visually inspected, and prioritized for experimental testing. | Identify a small set of promising candidates for synthesis. |

Prediction of Physicochemical Descriptors for Research Design

The physicochemical properties of a drug candidate are critical to its success, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net Predicting these properties early in the drug discovery process is crucial for designing compounds with a higher probability of clinical success. nih.gov

Computational tools can rapidly calculate a wide range of molecular descriptors for 2-(2-fluorophenyl)cyclopropan-1-amine. These descriptors provide quantitative measures of properties like lipophilicity (ClogP), molecular weight (MW), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. mdpi.com These values can be used to assess the compound's "drug-likeness" based on established guidelines, such as Lipinski's Rule of Five. For example, a compound with a high ClogP may have poor aqueous solubility, while a high TPSA might limit its ability to cross cell membranes. This predictive information allows medicinal chemists to modify the structure to optimize its ADMET profile before synthesis.

Table 4: Predicted Physicochemical Descriptors for 2-(2-Fluorophenyl)cyclopropan-1-amine This table presents typical physicochemical properties calculated using standard computational software packages. These values are essential for assessing the drug-like potential of the molecule.

| Descriptor | Abbreviation | Predicted Value | Significance in Drug Design |

| Molecular Weight | MW | 151.19 g/mol | Influences absorption and diffusion; typically < 500 Da is preferred. |

| LogP (octanol-water partition coefficient) | ClogP | 2.15 | Measures lipophilicity; affects solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area | TPSA | 26.02 Ų | Predicts transport properties, including blood-brain barrier penetration. |

| Hydrogen Bond Donors | HBD | 1 | Number of N-H or O-H bonds; influences binding and solubility. |

| Hydrogen Bond Acceptors | HBA | 2 (N and F atoms) | Number of N, O, or F atoms; influences binding and solubility. |

| Rotatable Bonds | 2 | Measures molecular flexibility, which can impact target binding. |

An extensive body of research has been dedicated to understanding the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) of 2-(2-Fluorophenyl)cyclopropan-1-amine and its analogs. These studies are crucial for optimizing the compound's biological activity, selectivity, and pharmacokinetic properties by systematically modifying its chemical structure. The primary focus has been on its role as an inhibitor of various enzymes, particularly monoamine oxidases (MAO).

Mechanistic and Biological Applications in Academic Research

Investigations of Enzyme Inhibition Mechanisms

The unique structural features of 2-(2-Fluorophenyl)cyclopropan-1-amine, particularly the presence of a cyclopropylamine (B47189) moiety and a fluorine-substituted phenyl ring, suggest its potential to interact with various enzymes. Research into related compounds has provided a framework for understanding these potential interactions.

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolic pathways of monoamine neurotransmitters. The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a well-established irreversible inhibitor of both MAO-A and MAO-B. It functions as a mechanism-based inactivator, where the enzyme oxidizes the cyclopropylamine, leading to the opening of the cyclopropane (B1198618) ring and the formation of a reactive species that covalently binds to the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme.

While specific inhibitory data for 2-(2-Fluorophenyl)cyclopropan-1-amine against MAO-A and MAO-B are not extensively documented in publicly available research, the introduction of a fluorine atom at the ortho position of the phenyl ring is expected to influence its electronic properties and steric hindrance. These modifications could alter the compound's affinity and selectivity for the MAO isoforms. Further research is required to elucidate the precise inhibitory constants (Kᵢ) and IC₅₀ values of the cis and trans isomers of 2-(2-Fluorophenyl)cyclopropan-1-amine to fully characterize its potential as a MAO inhibitor.

| Compound | MAO Isoform | Inhibition Data (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| trans-2-Phenylcyclopropylamine (Tranylcypromine) | MAO-A & MAO-B | Potent, irreversible inhibitor | General Knowledge |

| 2-(2-Fluorophenyl)cyclopropan-1-amine | MAO-A | Data not available | - |

| 2-(2-Fluorophenyl)cyclopropan-1-amine | MAO-B | Data not available | - |

Phosphodiesterase (PDE4D) Enzyme Modulation

Phosphodiesterase 4D (PDE4D) is an enzyme that plays a critical role in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP). To date, there is no available scientific literature that has investigated the modulatory effects of 2-(2-Fluorophenyl)cyclopropan-1-amine on the PDE4D enzyme. The chemical structure of 2-(2-Fluorophenyl)cyclopropan-1-amine does not share significant similarities with known classes of PDE4D inhibitors, making it an unlikely candidate for potent interaction without further structural modification.

Cytochrome P450 (CYP51) Enzyme Interactions

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a key enzyme in the biosynthesis of sterols. There is currently no published research detailing any interactions between 2-(2-Fluorophenyl)cyclopropan-1-amine and the CYP51 enzyme. The substrate specificity of CYP51 is generally directed towards sterol-like molecules, and it is therefore not anticipated that 2-(2-Fluorophenyl)cyclopropan-1-amine would act as a significant inhibitor or substrate for this enzyme.

Succinate (B1194679) Dehydrogenase (SDH) Interactions

Succinate dehydrogenase (SDH) is a crucial enzyme complex involved in both the citric acid cycle and the electron transport chain. There is no scientific evidence to suggest that 2-(2-Fluorophenyl)cyclopropan-1-amine interacts with or inhibits the succinate dehydrogenase enzyme complex. The known inhibitors of SDH typically possess structural motifs that mimic the substrate, succinate, which are absent in the structure of 2-(2-Fluorophenyl)cyclopropan-1-amine.

Characterization of Receptor Binding and Modulatory Effects

The neuropharmacological profile of a compound is often defined by its interactions with various receptor systems in the central nervous system.

Sigma (σ) Receptor Ligand Characterization (σ₁ and σ₂ subtypes)

Recent academic research has identified fluorinated 2-arylcyclopropan-1-amines as a novel class of ligands for sigma (σ) receptors, which are unique receptor proteins in the central nervous system and peripheral tissues. These receptors are implicated in a variety of cellular functions and are targets for the development of therapeutics for neurological and psychiatric disorders.

A study exploring the structure-activity relationships of a series of fluorinated 2-arylcyclopropan-1-amines revealed that the position of the fluorine substituent on the phenyl ring, as well as the cis/trans stereochemistry of the cyclopropane ring, significantly influences binding affinity and selectivity for the σ₁ and σ₂ receptor subtypes. While this study did not specifically report on the 2-fluoro isomer, it did provide valuable data on related compounds. For instance, compounds with a fluorine atom at the 4-position of the phenyl ring generally exhibited higher affinity for σ₁ receptors. The stereochemistry was also found to be a critical determinant of activity.

The investigation into these related compounds suggests that 2-(2-Fluorophenyl)cyclopropan-1-amine likely possesses affinity for sigma receptors. However, without direct experimental data, its specific binding profile remains to be determined. Future research will be necessary to characterize the Kᵢ values of the enantiomers of cis- and trans-2-(2-Fluorophenyl)cyclopropan-1-amine for both σ₁ and σ₂ receptors to fully understand its potential as a sigma receptor ligand.

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Reference |

|---|---|---|---|

| trans-2-(4-Fluorophenyl)cyclopropan-1-amine | Data available for related isomers | Data available for related isomers | - |

| cis-2-(4-Fluorophenyl)cyclopropan-1-amine | Data available for related isomers | Data available for related isomers | - |

| 2-(2-Fluorophenyl)cyclopropan-1-amine | Data not available | Data not available | - |

Dopamine (B1211576) D3 Receptor (D3R) Ligand Profiling

In these studies, several potent D2R partial agonists were identified. The structure-functional activity relationship results indicated that the spacer group between the phenylcyclopropylamine core and other parts of the molecule is crucial for modulating the intrinsic activity of these compounds. nih.gov For instance, certain derivatives showed good pharmacokinetic properties and selectivity against the serotonin (B10506) 2A (5-HT2A) receptor, highlighting the potential for developing novel antipsychotic agents from this chemical class. nih.gov Given the close relationship between D2 and D3 receptors, it is plausible that 2-(2-fluorophenyl)cyclopropan-1-amine could also exhibit affinity for the D3R, though this remains to be experimentally verified.

Table 1: Pharmacological Profile of Representative 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives at the Dopamine D2 Receptor

| Compound | D2R Binding Affinity (Ki, nM) | D2R Functional Activity (EC50, nM) | Intrinsic Activity (%) |

|---|---|---|---|

| (+)-14j | 0.8 | 1.2 | 45 |

| (+)-14l | 1.1 | 1.5 | 52 |

| Aripiprazole | 1.2 | 1.8 | 48 |

μ-Opioid Receptor (MOR) Ligand Interactions

Direct studies on the interaction of 2-(2-fluorophenyl)cyclopropan-1-amine with the μ-opioid receptor (MOR) are scarce. However, research on other cyclic amine derivatives provides a basis for potential interactions. For example, 3-amino-3-phenylpropionamide derivatives have been synthesized as small molecule mimics of the cyclic octapeptide octreotide (B344500) and have shown high affinity for the MOR. nih.gov These compounds, while not containing a cyclopropane ring, share the phenyl and amino groups, which are key pharmacophoric features.

Additionally, the introduction of a cyclopropylmethyl group to the nitrogen atom of certain morphinone (B1233378) structures has been shown to modulate activity at opioid receptors. frontiersin.org This suggests that the cyclopropylamine moiety can play a role in the interaction with these receptors. The specific stereochemistry and the presence of the fluorine atom on the phenyl ring of 2-(2-fluorophenyl)cyclopropan-1-amine would be critical in determining its binding affinity and functional activity at the MOR.

NMDA Receptor Binding Site Studies

There is a lack of specific research on the binding of 2-(2-fluorophenyl)cyclopropan-1-amine to the NMDA receptor. However, the structure-activity relationships of other NMDA receptor ligands with cyclic moieties have been investigated. For instance, studies on 1-(1-phenylcyclohexyl)amines and α-amino-2-phenylcyclohexanone derivatives have elucidated key structural features for NMDA receptor binding. researchgate.netkoreascience.krbiomolther.orgnih.govbiomolther.org These studies highlight the importance of the spatial arrangement of the amine group and the phenyl ring for receptor interaction.

The cyclopropane ring in 2-(2-fluorophenyl)cyclopropan-1-amine introduces a rigid conformational constraint, which could influence its binding to the NMDA receptor. The fluorine substitution on the phenyl ring could also impact binding through electronic and steric effects. Further computational and experimental studies would be necessary to determine if this compound can act as an antagonist or modulator of the NMDA receptor.

Research into Anti-Infective Modalities

Antimicrobial Activity Investigations (Antibacterial and Antifungal)

While direct antimicrobial testing of 2-(2-fluorophenyl)cyclopropan-1-amine is not widely reported, the broader class of cyclopropane-containing compounds has been investigated for such properties. Several amide derivatives containing a cyclopropane ring have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. mdpi.comnih.govsemanticscholar.org

In one study, a series of fifty-three amide derivatives of cyclopropane were tested against various bacterial and fungal strains. The results showed that the nature of the substituents on the benzene (B151609) ring and the amide group significantly influenced the antimicrobial activity. mdpi.comnih.govsemanticscholar.org Some of these compounds exhibited moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.comnih.govsemanticscholar.org For example, certain derivatives displayed a minimum inhibitory concentration (MIC80) of 16 μg/mL against Candida albicans. mdpi.comnih.gov

Table 2: Antifungal Activity of Selected Cyclopropane Amide Derivatives against Candida albicans

| Compound | MIC80 (μg/mL) |

|---|---|

| F8 | 16 |

| F24 | 16 |

| F42 | 16 |

| Fluconazole | 2 |

These findings suggest that the cyclopropane scaffold, as present in 2-(2-fluorophenyl)cyclopropan-1-amine, can be a valuable component in the design of new antimicrobial agents. The specific fluorine substitution in 2-(2-fluorophenyl)cyclopropan-1-amine could potentially enhance its antimicrobial properties.

Antiviral Research Applications (e.g., HIV-1 Protease Inhibition)

There is no direct evidence in the reviewed literature of 2-(2-fluorophenyl)cyclopropan-1-amine being investigated for antiviral activity, including the inhibition of HIV-1 protease. However, the general class of cyclopropane-containing compounds has been noted for its diverse biological activities, which include antiviral properties. semanticscholar.org The development of antiviral drugs often involves the exploration of novel chemical scaffolds that can interact with viral enzymes or proteins. The rigid structure of the cyclopropane ring in 2-(2-fluorophenyl)cyclopropan-1-amine could potentially serve as a core for designing inhibitors of viral targets.

Exploration in Neurodegenerative Disease Research Paradigms

The parent compound, trans-2-phenylcyclopropylamine (Tranylcypromine), has been studied in the context of neurodegeneration. Research has shown that it can induce nerve cell apoptosis in zebrafish, mediated by the depression of lysine-specific demethylase 1 (LSD1) activity. nih.gov This suggests that phenylcyclopropylamine derivatives could have complex effects on neuronal survival and death pathways, which are central to neurodegenerative diseases.

While the specific effects of the 2-fluoro substitution are unknown, it is a common modification in medicinal chemistry used to alter metabolic stability and binding affinity. Therefore, 2-(2-fluorophenyl)cyclopropan-1-amine could potentially have modulated activity at targets relevant to neurodegeneration compared to its non-fluorinated counterpart. The exploration of such compounds in neurodegenerative disease research could provide insights into the roles of various cellular pathways in these complex disorders.

Studies on Alzheimer's and Huntington's Disease Models

There is currently no available scientific literature detailing studies of 2-(2-Fluorophenyl)cyclopropan-1-amine in preclinical or in vitro models of Alzheimer's disease or Huntington's disease. Research into novel therapeutic agents for these neurodegenerative conditions is extensive; however, this specific compound does not appear to have been a subject of investigation in this regard. nih.govnih.govmdpi.com

Research into Cognitive and Memory Enhancement Mechanisms

An examination of research into cognitive and memory enhancement does not yield any studies involving 2-(2-Fluorophenyl)cyclopropan-1-amine. The field explores various mechanisms, including the modulation of neurotransmitter systems and synaptic plasticity, but the role, if any, of this compound remains uninvestigated. nih.govnih.gov

Applications in Oncological Research

There are no published studies that evaluate the activity of 2-(2-Fluorophenyl)cyclopropan-1-amine as an inhibitor of epidermal growth factor receptor (EGFR), phosphatidylinositol 3-kinase (PI3K), or other kinases. While kinase inhibition is a critical area of oncological research, this compound has not been identified as a subject of such investigations. nih.govnih.gov

A review of the literature on the anti-proliferative screening of chemical compounds in cancer cell lines does not show any data for 2-(2-Fluorophenyl)cyclopropan-1-amine. Numerous studies report the anti-proliferative effects of various chemical entities, but this specific molecule is not among them. nih.govnih.gov

Utility as Chemical Probes for Biological Pathway Elucidation

The use of small molecules as chemical probes to investigate biological pathways is a valuable research tool. nih.govuci.edu However, there is no indication in the scientific literature that 2-(2-Fluorophenyl)cyclopropan-1-amine has been developed or utilized for this purpose.

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes for Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of novel, efficient, and stereoselective synthetic routes for the stereoisomers of 2-(2-fluorophenyl)cyclopropan-1-amine is a critical area of future research. The trans-isomer is often the focus of inhibitor design, but the synthesis of individual enantiomers is crucial for detailed structure-activity relationship (SAR) studies. nih.gov

Current synthetic approaches for similar 2-aryl-cyclopropyl-1-amine derivatives involve multi-step processes that may include cyclopropanation of an allyl group with reagents like ethyldiazoacetate, followed by hydrolysis and a Curtius rearrangement to yield the desired trans-amine. nih.gov Future research will likely focus on asymmetric catalysis to achieve higher enantiomeric excess and reduce the need for chiral resolution, which can be inefficient. nih.gov

Key areas for development include:

Asymmetric Cyclopropanation: Techniques such as the Charette asymmetric cyclopropanation or substrate-controlled methods like the Simmons-Smith cyclopropanation could be adapted to produce specific stereoisomers with high purity. elsevierpure.com

Chiral Auxiliaries and Catalysts: The use of chiral N-tert-butanesulfinyl imines as intermediates has shown promise in the stereocontrolled synthesis of related cyclic compounds and could be a viable strategy. mdpi.com Chiral iron porphyrin catalysts are also emerging as tools for highly enantioselective cyclopropanation. researchgate.net

Enzymatic and Biocatalytic Methods: Exploring enzymatic reactions could offer highly specific and environmentally friendly alternatives to traditional chemical synthesis for resolving or generating chiral amines.

These advanced synthetic methods will be instrumental in creating a diverse library of stereochemically pure isomers of 2-(2-fluorophenyl)cyclopropan-1-amine and its analogs, enabling a more precise understanding of their interactions with biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the design and optimization of new chemical entities. nih.govjsr.org For 2-(2-fluorophenyl)cyclopropan-1-amine, these computational approaches can be leveraged to design novel derivatives with improved therapeutic profiles.

Future applications of AI/ML in this context include:

Predictive Modeling: AI algorithms can be trained on existing data to predict various properties of novel analogs, such as their binding affinity to specific targets, solubility, bioavailability, and potential toxicity. mdpi.comresearchgate.net For instance, an in silico model was successfully used to predict and design derivatives of a tranylcypromine-like compound with reduced hERG channel inhibitory activity. nih.gov

High-Throughput Virtual Screening (HTVS): ML models can rapidly screen vast virtual libraries of compounds to identify derivatives of the 2-(2-fluorophenyl)cyclopropan-1-amine scaffold that are most likely to exhibit desired biological activities. nih.govmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 2-(2-fluorophenyl)cyclopropan-1-amine core structure, optimized for specific interactions with a biological target or for desired ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net

QSAR Analysis: Quantitative structure-activity relationship (QSAR) models, enhanced by machine learning, can provide deep insights into the relationships between the chemical structure of these compounds and their biological effects. researchgate.net

By integrating these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with traditional trial-and-error approaches in drug development. nih.gov

Exploration of Polypharmacology and Multi-Target Ligand Design

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a strategy for treating complex diseases. The scaffold of tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), a close analog of 2-(2-fluorophenyl)cyclopropan-1-amine, is recognized as a "privileged scaffold" due to its ability to bind to a variety of biological targets. nih.gov Compounds derived from this scaffold have been shown to interact with enzymes and receptors such as monoamine oxidases (MAOs), the histone demethylase LSD1/KDM1A, the platelet P2Y12 receptor, and the cytochrome P450 superfamily. nih.govresearchgate.net

This inherent promiscuity presents an opportunity for the rational design of multi-target ligands based on the 2-(2-fluorophenyl)cyclopropan-1-amine structure. Future research in this area will focus on:

Target Landscape Exploration: Identifying the full range of biological targets for 2-(2-fluorophenyl)cyclopropan-1-amine and its derivatives.

Rational Multi-Target Design: Systematically modifying the core structure to fine-tune its activity against a desired set of targets. For example, derivatives could be designed to simultaneously inhibit LSD1 and another cancer-relevant target.